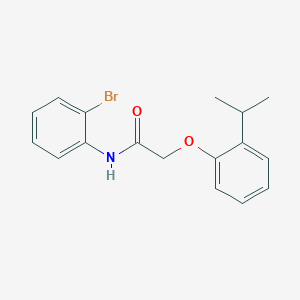![molecular formula C17H14ClF3N2O3 B284621 N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B284621.png)
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea, also known as CGA 71951, is a chemical compound that has been widely studied for its potential use in agricultural applications. This compound belongs to the class of urea herbicides and is commonly used to control weeds in various crops. The purpose of
Wirkmechanismus
The mechanism of action of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951 involves the inhibition of photosynthesis in plants. This compound targets the photosystem II complex, which is responsible for the conversion of light energy into chemical energy during photosynthesis. By inhibiting this complex, this compound 71951 disrupts the process of photosynthesis, leading to the death of the plant.
Biochemical and Physiological Effects:
This compound 71951 has been shown to have a significant impact on plant physiology. This compound causes a reduction in chlorophyll content, which leads to a decrease in photosynthetic activity. In addition, this compound 71951 has been shown to affect the expression of genes involved in plant growth and development. This compound also causes changes in the levels of various plant hormones, which can lead to alterations in plant morphology and physiology.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951 for lab experiments is its high potency. This compound has been shown to be effective at very low concentrations, making it a valuable tool for studying plant physiology and biochemistry. However, one of the limitations of this compound 71951 is its specificity. This compound targets only the photosystem II complex and does not affect other biochemical pathways in plants. This can limit its usefulness for studying other aspects of plant physiology.
Zukünftige Richtungen
There are several future directions for the research on N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951. One area of interest is the development of new herbicides based on the structure of this compound 71951. Researchers are also investigating the potential use of this compound as a tool for studying the regulation of photosynthesis in plants. In addition, there is growing interest in the use of this compound 71951 as a bioherbicide, which could provide a more sustainable alternative to traditional chemical herbicides.
Synthesemethoden
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951 can be synthesized through a multistep process that involves the reaction of 2,3-dimethylphenyl isocyanate with 5-chloro-2-(trifluoromethyl)-1,3-benzodioxole. The resulting intermediate is then reacted with urea to form this compound 71951. This synthesis method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea 71951 has been extensively studied for its herbicidal properties and has been shown to effectively control a wide range of weeds in various crops such as corn, soybean, and cotton. In addition, this compound has been investigated for its potential use as a fungicide and insecticide. The scientific research on this compound 71951 has mainly focused on its mode of action and its impact on plant physiology.
Eigenschaften
Molekularformel |
C17H14ClF3N2O3 |
|---|---|
Molekulargewicht |
386.8 g/mol |
IUPAC-Name |
1-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(2,3-dimethylphenyl)urea |
InChI |
InChI=1S/C17H14ClF3N2O3/c1-9-4-3-5-12(10(9)2)22-15(24)23-17(16(19,20)21)25-13-7-6-11(18)8-14(13)26-17/h3-8H,1-2H3,(H2,22,23,24) |
InChI-Schlüssel |
ZMYOMHLSDQEMMH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-fluorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284538.png)
![N-(4-chloro-2-methylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284539.png)
![N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284540.png)
![N-(1-naphthyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284541.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284543.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284545.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284548.png)
![3-(2-chloro-6-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284549.png)
![3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284551.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284552.png)
![5-(4-bromophenyl)-3-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284553.png)



